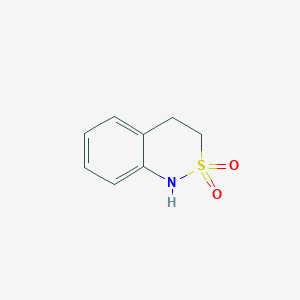

3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide

概述

描述

3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide is a heterocyclic compound that features a benzothiazine ring system

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide typically involves the cyclization of 2-aminobenzenesulfonamide with appropriate aldehydes or ketones. One common method includes the reaction of 2-aminobenzenesulfonamide with formaldehyde under acidic conditions to form the desired benzothiazine ring . Another approach involves the oxidative ring-expansion of 2-aminobenzothiazoles with olefins under metal-free conditions .

Industrial Production Methods

Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

化学反应分析

Types of Reactions

3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfone group to a sulfide.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted benzothiazine compounds, depending on the specific reagents and conditions used.

科学研究应用

3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound has been studied for its antimicrobial and antiviral properties.

Medicine: It shows potential as an antihypertensive, antidiabetic, and anticancer agent.

Industry: It is used in the development of fungicides and other agrochemicals.

作用机制

The mechanism of action of 3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide involves its interaction with various molecular targets and pathways. For instance, in its role as a fungicide, it inhibits the bc1 complex in the fungal respiratory chain, blocking electron transfer and ultimately leading to the cessation of fungal growth . In medicinal applications, it may interact with specific receptors or enzymes to exert its therapeutic effects.

相似化合物的比较

Similar Compounds

Similar compounds to 3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide include:

- 1,2,4-Benzothiadiazine 1,1-dioxide

- 1,2,4-Benzothiazine 1,1-dioxide

- 2,1-Benzothiazine 2,2-dioxide

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the resulting biological activities. For example, the presence of different functional groups at various positions on the benzothiazine ring can significantly alter its pharmacological properties, making it a versatile scaffold for drug development .

生物活性

3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide is a heterocyclic compound with significant biological activity. This article examines its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the cyclization of 2-aminobenzenesulfonamide with aldehydes or ketones under acidic conditions. One common method includes reacting 2-aminobenzenesulfonamide with formaldehyde to form the benzothiazine ring system.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : It has been shown to possess significant antimicrobial activity against various pathogens. For instance, derivatives of this compound have demonstrated potent activity against Gram-positive and Gram-negative bacteria .

- Antiviral Effects : Studies have highlighted its potential antiviral properties, making it a candidate for further investigation in antiviral drug development.

- Enzyme Inhibition : Recent studies have focused on its inhibitory effects on monoamine oxidase (MAO) enzymes. Certain derivatives have shown IC50 values in the micromolar range against MAO A and MAO B, indicating potential applications in treating neurological disorders .

The mechanism of action for this compound involves interaction with various molecular targets:

- Inhibition of Fungal Growth : As a fungicide, it inhibits the bc1 complex in the fungal respiratory chain, disrupting electron transfer and leading to fungal cell death.

- MAO Inhibition : The compound's derivatives have been shown to bind effectively to the active sites of MAO A and MAO B enzymes, suggesting a mechanism that could alleviate symptoms of depression and anxiety by increasing levels of neurotransmitters such as serotonin and dopamine .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antimicrobial Study : A derivative of 3,4-Dihydro-1H-2,1-benzothiazine was tested against various bacterial strains. The study found that it exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

- Neuroprotective Effects : In a study investigating neuroprotective properties, certain derivatives were found to significantly reduce oxidative stress markers in neuronal cell cultures. This suggests potential applications in neurodegenerative disease treatment .

- Anticancer Activity : Research indicated that some derivatives showed selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity was attributed to their ability to induce apoptosis in cancer cells through mitochondrial pathways .

Comparative Analysis

To better understand the biological activity of this compound relative to similar compounds, a comparison table is provided below:

| Compound Name | Antimicrobial Activity | MAO Inhibition | Anticancer Activity |

|---|---|---|---|

| This compound | High | Yes | Moderate |

| 1,2-Benzothiadiazine 1,1-dioxide | Moderate | No | Low |

| 2,1-Benzothiazine 2,2-dioxide | Low | Yes | High |

属性

IUPAC Name |

3,4-dihydro-1H-2λ6,1-benzothiazine 2,2-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c10-12(11)6-5-7-3-1-2-4-8(7)9-12/h1-4,9H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFUUSVZJOLXBIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)NC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。